molecular formula C13H11BrN2O2 B5664586 2-(4-bromophenoxy)-N-(pyridin-3-yl)acetamide CAS No. 5841-82-7

2-(4-bromophenoxy)-N-(pyridin-3-yl)acetamide

Cat. No.: B5664586
CAS No.: 5841-82-7
M. Wt: 307.14 g/mol
InChI Key: TVYBCCJYLUIRBX-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(pyridin-3-yl)acetamide is an organic compound that features a bromophenyl group, a pyridine ring, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(pyridin-3-yl)acetamide typically involves the reaction of 4-bromophenol with 3-pyridinecarboxylic acid, followed by the formation of the acetamide linkage. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The pyridine ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation: Products include oxidized forms of the compound with additional oxygen-containing functional groups.

    Reduction: Products include reduced forms with fewer oxygen-containing functional groups.

Scientific Research Applications

2-(4-bromophenoxy)-N-(pyridin-3-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the pyridine ring play crucial roles in binding to these targets, while the acetamide linkage provides stability to the overall structure. The compound can modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(pyridin-3-yl)acetamide
  • 2-(4-fluorophenoxy)-N-(pyridin-3-yl)acetamide
  • 2-(4-methylphenoxy)-N-(pyridin-3-yl)acetamide

Uniqueness

2-(4-bromophenoxy)-N-(pyridin-3-yl)acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not facilitate. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c14-10-3-5-12(6-4-10)18-9-13(17)16-11-2-1-7-15-8-11/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYBCCJYLUIRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353541
Record name STK094343
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5841-82-7
Record name STK094343
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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